MeOSuc-AAPV-AFC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

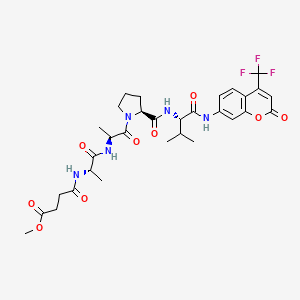

C31H38F3N5O9 |

|---|---|

Molecular Weight |

681.7 g/mol |

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C31H38F3N5O9/c1-15(2)26(29(45)37-18-8-9-19-20(31(32,33)34)14-25(42)48-22(19)13-18)38-28(44)21-7-6-12-39(21)30(46)17(4)36-27(43)16(3)35-23(40)10-11-24(41)47-5/h8-9,13-17,21,26H,6-7,10-12H2,1-5H3,(H,35,40)(H,36,43)(H,37,45)(H,38,44)/t16-,17-,21-,26-/m0/s1 |

InChI Key |

FLFLPZJVJVKNIW-BYRWETQCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)CCC(=O)OC |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of MeOSuc-AAPV-AFC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-trifluoromethylcoumarin (MeOSuc-AAPV-AFC), a widely utilized fluorogenic substrate for the study of neutrophil elastase. Tailored for researchers, scientists, and drug development professionals, this document outlines the substrate's core mechanism, presents key quantitative data, details experimental protocols, and provides visualizations to facilitate a comprehensive understanding.

Core Mechanism of Action: A Fluorogenic Response to Proteolytic Cleavage

This compound is a synthetic peptide substrate designed for the sensitive and specific detection of neutrophil elastase activity. Its mechanism of action is predicated on the enzymatic cleavage of the peptide sequence by elastase, which liberates a fluorescent reporter molecule.

The substrate consists of a tetrapeptide sequence, Alanine-Alanine-Proline-Valine (AAPV), which is a known recognition and cleavage site for neutrophil elastase.[1] This peptide is chemically linked to a fluorophore, 7-Amino-4-trifluoromethylcoumarin (AFC). In its intact form, the fluorescence of the AFC group is quenched.

Upon introduction to a sample containing active neutrophil elastase, the enzyme recognizes and hydrolyzes the peptide bond C-terminal to the valine residue. This proteolytic cleavage event releases the AFC molecule. The free AFC, when excited by light at a wavelength of approximately 380 nm, emits a strong fluorescent signal at around 500 nm.[2][3] The intensity of this fluorescence is directly proportional to the rate of substrate cleavage and, consequently, to the activity of the neutrophil elastase in the sample.

This fluorogenic response provides a real-time and continuous method for measuring enzyme kinetics, making it a valuable tool for high-throughput screening of potential elastase inhibitors and for quantifying elastase activity in biological samples.

Quantitative Kinetic Parameters

| Parameter | Value | Enzyme | Notes |

| Kcat/Km | 930,000 M⁻¹·s⁻¹ | Neutrophil Elastase | For a closely related probe with the MeO-Suc-AAPV peptide.[2] |

| Km | 15 µM | Neutrophil Elastase | For a closely related probe with the MeO-Suc-AAPV peptide.[2] |

| Km | 130 µM | Leukocyte Elastase | For this compound. |

Note: The Km value can vary depending on the specific experimental conditions, such as buffer composition and pH.

Experimental Protocol: A Step-by-Step Guide to Measuring Neutrophil Elastase Activity

The following protocol is a generalized procedure for the use of this compound in a 96-well plate format, suitable for purified enzyme assays or for measuring elastase activity in cell lysates or conditioned media.

Materials:

-

This compound

-

Human Neutrophil Elastase (HNE), purified

-

Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate, preferably with a clear bottom

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~500 nm

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. A final concentration of 10-100 µM is commonly used.

-

Enzyme Solution: Prepare a working solution of HNE in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation and the desired assay window. A starting concentration of 0.5 nM can be used as a guideline.

-

-

Assay Procedure:

-

Add 50 µL of the working enzyme solution to each well of the 96-well plate.

-

For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period (e.g., 15-30 minutes) at the desired temperature before adding the substrate.

-

Initiate the enzymatic reaction by adding 50 µL of the working substrate solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 10-60 minutes.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute. For quantitative analysis, a standard curve can be generated using free AFC.

-

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Enzymatic cleavage of this compound by neutrophil elastase.

Caption: A typical experimental workflow for a neutrophil elastase assay.

Specificity and Off-Target Considerations

This compound is considered a highly specific substrate for neutrophil elastase. However, as with any peptide-based substrate, the possibility of cleavage by other proteases, particularly other serine proteases with similar substrate preferences, should be considered. For instance, some studies have suggested that other proteases present in complex biological samples, such as certain cell lysates, may exhibit some activity towards this substrate.[4] Therefore, in such contexts, the use of specific elastase inhibitors is recommended to confirm that the observed activity is indeed from neutrophil elastase.

This technical guide serves as a comprehensive resource for understanding and utilizing this compound in research and drug discovery. By providing a clear mechanism of action, relevant quantitative data, a detailed experimental protocol, and illustrative diagrams, we aim to empower scientists to effectively employ this valuable tool in their studies of neutrophil elastase.

References

- 1. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Excitation and Emission Spectra of MeOSuc-AAPV-AFC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Methoxysuccinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-trifluoromethylcoumarin (MeOSuc-AAPV-AFC). It is a highly sensitive and specific substrate for neutrophil elastase, an enzyme implicated in a variety of inflammatory diseases. This document details its spectral properties, a comprehensive experimental protocol for its use, and visual representations of the enzymatic reaction and experimental workflow.

Core Principles and Applications

This compound is a non-fluorescent peptide covalently linked to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC). In the presence of neutrophil elastase, the peptide bond is cleaved, releasing the highly fluorescent AFC molecule. The resulting fluorescence intensity is directly proportional to the elastase activity, allowing for sensitive quantification of the enzyme's presence and activity in various biological samples. This substrate is widely used in drug discovery for screening potential elastase inhibitors and in basic research to study the role of neutrophil elastase in disease pathogenesis.

Spectral Properties

The key spectral characteristics of this compound and its fluorescent product, AFC, are summarized below. Upon enzymatic cleavage, the liberated AFC exhibits a significant increase in fluorescence, which can be monitored using a fluorometer.

| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Notes |

| This compound | ~380 nm[1][2][3][4][5][6] | ~500 nm[1][2][3][4][5][6] | Some sources report an emission maximum of 460 nm, which may be attributable to different experimental conditions or the use of a similar substrate with a different fluorophore (e.g., AMC). |

| 7-Amino-4-trifluoromethylcoumarin (AFC) | 375 - 400 nm[7][8][9] | 480 - 500 nm[7][8][9] | The free fluorophore released after enzymatic cleavage. |

Enzymatic Reaction and Fluorescence Generation

The enzymatic activity of neutrophil elastase on the this compound substrate is a straightforward hydrolytic cleavage. The following diagram illustrates this process, leading to the release of the fluorescent AFC molecule.

Experimental Protocol: Measurement of Neutrophil Elastase Activity

This protocol provides a detailed methodology for quantifying neutrophil elastase activity using this compound in a 96-well plate format suitable for high-throughput screening.

Materials:

-

This compound substrate

-

Human Neutrophil Elastase (HNE), purified

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader with excitation and emission wavelengths of 380 nm and 500 nm, respectively.

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store aliquots at -20°C.

-

Working Substrate Solution (200 µM): Dilute the 10 mM stock solution 1:50 in Assay Buffer. Prepare this solution fresh for each experiment.

-

Enzyme Stock Solution: Reconstitute purified HNE in Assay Buffer to a concentration of 1 mg/mL. Store aliquots at -80°C.

-

Working Enzyme Solution: Dilute the HNE stock solution in Assay Buffer to the desired concentrations for the assay (e.g., a serial dilution from 100 nM to 0.1 nM).

-

-

Assay Protocol:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

For inhibitor studies, add the test compounds at various concentrations to the appropriate wells. Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.

-

Add 25 µL of the Working Enzyme Solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

-

To initiate the enzymatic reaction, add 25 µL of the 200 µM Working Substrate Solution to all wells. The final substrate concentration will be 50 µM.

-

Immediately place the plate in the fluorometric microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically every 1-2 minutes for a total of 30-60 minutes at 37°C.

-

Use an excitation wavelength of 380 nm and an emission wavelength of 500 nm.

-

The rate of increase in fluorescence (RFU/min) is proportional to the elastase activity.

-

-

Data Analysis:

-

For each sample, determine the reaction rate by performing a linear regression on the initial linear portion of the kinetic curve.

-

For inhibitor studies, calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Experimental Workflow

The following diagram outlines the key steps in a typical experiment to measure neutrophil elastase activity or screen for its inhibitors.

References

- 1. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil Elastase Acts as a Biased Agonist for Proteinase-activated Receptor-2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Human Neutrophil Elastase by Fluorescent Peptide Sensors Conjugated to TEMPO-Oxidized Nanofibrillated Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Neutrophil Elastase Substrate, fluorescent MeOSuc-Ala-Ala-Pro-Val-AFC - 10 mg [anaspec.com]

- 7. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]

- 8. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

The Fluorogenic Virtuoso: A Technical Guide to 7-Amino-4-Trifluoromethylcoumarin (AFC) in High-Throughput Screening and Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-4-trifluoromethylcoumarin (AFC) is a blue-emitting fluorophore that has become an indispensable tool in the life sciences, particularly for the sensitive detection of protease activity. Its utility stems from its unique fluorogenic properties: AFC-conjugated substrates are virtually non-fluorescent until enzymatic cleavage liberates the free AFC molecule, resulting in a dramatic increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for high-throughput screening (HTS) of enzyme inhibitors and detailed kinetic studies. This technical guide provides an in-depth overview of the core fluorogenic properties of AFC, detailed experimental protocols for its use in key enzyme assays, and visual representations of its application in elucidating critical signaling pathways.

Core Fluorogenic Properties of AFC

The fluorogenic nature of AFC is contingent upon the quenching of its fluorescence when it is part of a larger molecule, such as a peptide substrate. The bulky substituent attached to the 7-amino group disrupts the electronic resonance of the coumarin ring system, rendering it non-fluorescent. Upon enzymatic cleavage of the amide bond, the free 7-amino group is restored, leading to a significant increase in fluorescence intensity. This principle forms the basis of a wide array of fluorogenic enzyme assays.

Quantitative Fluorogenic Data

The following table summarizes the key quantitative photophysical properties of free 7-amino-4-trifluoromethylcoumarin.

| Property | Value | Solvent | Reference |

| Excitation Maximum (λex) | ~380-400 nm | Various | [1][2] |

| Emission Maximum (λem) | ~460-505 nm | Various | [1][2] |

| Molar Extinction Coefficient (ε) | 17,000 M⁻¹cm⁻¹ | Ethanol | [3] |

| Quantum Yield (Φ) | 0.53 | Ethanol | [3] |

Applications in Enzyme Assays

The versatility of AFC has led to its widespread adoption in assays for a diverse range of proteases. By synthesizing peptide substrates that are specific to a particular enzyme and conjugating them to AFC, researchers can create highly selective and sensitive assays.

Caspase Assays in Apoptosis Research

Caspases, a family of cysteine-aspartate proteases, are central executioners of apoptosis (programmed cell death). AFC-based substrates, such as DEVD-AFC for caspase-3/7, are routinely used to measure caspase activity in cell lysates and purified enzyme preparations.

Caption: Caspase activation cascade leading to apoptosis and AFC fluorescence.

Granzyme B Assays in Immunology

Granzyme B is a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells. AFC-based substrates are valuable tools for quantifying CTL and NK cell-mediated cytotoxicity.[4]

Caption: CTL/NK cell-mediated cytotoxicity via the Granzyme B pathway.

Experimental Protocols

The following are generalized protocols for common protease assays using AFC-based substrates. These should be optimized for specific experimental conditions.

General Experimental Workflow

Caption: General workflow for a fluorogenic enzyme assay using AFC substrates.

Chymotrypsin Activity Assay

Principle: Chymotrypsin cleaves the peptide bond on the C-terminal side of aromatic amino acids. A suitable substrate is Suc-Leu-Leu-Val-Tyr-AFC.

Materials:

-

Chymotrypsin Assay Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM NaCl, 10 mM CaCl₂.

-

Chymotrypsin solution: Prepare a stock solution in 1 mM HCl and dilute to the desired concentration in assay buffer immediately before use.

-

Substrate solution: Dissolve Suc-Leu-Leu-Val-Tyr-AFC in DMSO to make a stock solution (e.g., 10 mM) and dilute to the final working concentration (e.g., 100 µM) in assay buffer.

Procedure:

-

Add 50 µL of Chymotrypsin Assay Buffer to each well of a 96-well microplate.

-

Add 25 µL of the chymotrypsin solution to the appropriate wells.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) kinetically for 15-30 minutes at 25°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Elastase Activity Assay

Principle: Elastase is a serine protease that cleaves substrates after small, hydrophobic amino acids such as alanine and valine. A common substrate is MeOSuc-Ala-Ala-Pro-Val-AFC.

Materials:

-

Elastase Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Elastase solution: Prepare a stock solution in assay buffer and dilute to the desired concentration.

-

Substrate solution: Dissolve MeOSuc-Ala-Ala-Pro-Val-AFC in DMSO to make a stock solution and dilute to the final working concentration in assay buffer.

Procedure:

-

Add 180 µL of Elastase Assay Buffer to each well of a 96-well microplate.

-

Add 10 µL of the elastase solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) kinetically for 30-60 minutes at 37°C.

-

Determine the initial reaction velocity from the linear portion of the curve.

Thrombin Activity Assay

Principle: Thrombin is a serine protease that plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin. A fluorogenic substrate for thrombin is Boc-Val-Pro-Arg-AFC.

Materials:

-

Thrombin Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% PEG-8000.

-

Thrombin solution: Reconstitute purified thrombin in assay buffer.

-

Substrate solution: Dissolve Boc-Val-Pro-Arg-AFC in DMSO and dilute to the final concentration in assay buffer.

Procedure:

-

To each well of a 96-well plate, add 80 µL of Thrombin Assay Buffer.

-

Add 10 µL of the thrombin solution or plasma sample.

-

Start the reaction by adding 10 µL of the substrate solution.

-

Immediately monitor the increase in fluorescence (Excitation: 400 nm, Emission: 505 nm) over time at 37°C.[5]

-

Calculate the rate of substrate hydrolysis from the linear phase of the reaction.

Conclusion

7-Amino-4-trifluoromethylcoumarin continues to be a cornerstone fluorophore for the development of sensitive and robust enzyme assays. Its favorable photophysical properties, coupled with the straightforward "turn-on" detection mechanism, make it an invaluable tool for both basic research and drug discovery. The methodologies and pathways described in this guide provide a solid foundation for the application of AFC in elucidating complex biological processes and identifying novel therapeutic agents. As our understanding of protease biology deepens, the demand for versatile and reliable probes like AFC will undoubtedly continue to grow.

References

MeOSuc-AAPV-AFC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the fluorogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-trifluoromethylcoumarin (MeOSuc-AAPV-AFC), a key reagent in the study of neutrophil elastase activity. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound is a highly sensitive and specific substrate for neutrophil elastase, a serine protease involved in various physiological and pathological processes, including inflammation and tissue remodeling.[1][2] Upon cleavage by neutrophil elastase, the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC) is released, resulting in a quantifiable fluorescent signal.

| Property | Value | Reference |

| Molecular Formula | C31H38F3N5O9 | [3] |

| Molecular Weight | 681.67 g/mol | [4] |

| Excitation Wavelength | 380 nm | [1][4] |

| Emission Wavelength | 500 nm | [1][4] |

| Purity | >99% | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C, protected from light and desiccated.[4] |

Experimental Protocols

In Vitro Neutrophil Elastase Activity Assay

This protocol details the measurement of purified neutrophil elastase activity.

Materials:

-

Purified Human Neutrophil Elastase

-

This compound

-

Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute this compound in DMSO to create a stock solution.

-

Dilute the purified neutrophil elastase to the desired concentration in Assay Buffer.

-

-

Set up the Reaction:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 2-50 µL of the diluted neutrophil elastase solution to the wells.

-

Add this compound substrate to each well to a final concentration of 10 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity kinetically for 10-20 minutes using a fluorescence plate reader with excitation at 380 nm and emission at 500 nm.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage by calculating the change in fluorescence over time.

-

Cell-Based Assay for Neutrophil Elastase Release

This protocol is designed to measure the release of elastase from stimulated neutrophils.

Materials:

-

Isolated human neutrophils

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

This compound

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Isolate neutrophils from whole blood using standard laboratory procedures.

-

Resuspend the isolated neutrophils in Assay Buffer to the desired cell density.

-

-

Cell Stimulation:

-

Add 50 µL of the neutrophil suspension to each well of a 96-well plate.

-

Add the stimulant (e.g., 100 nM PMA) to the wells to induce degranulation and elastase release.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Enzyme Activity Measurement:

-

Add this compound substrate to each well.

-

Measure the fluorescence intensity kinetically as described in the in vitro assay protocol.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase to determine the amount of released elastase.

-

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling Pathway in Airway Epithelial Cells

Neutrophil elastase can induce MUC1 gene expression in human airway epithelial cells through a complex signaling cascade.

Caption: NE-induced MUC1 expression signaling cascade.

Experimental Workflow for Measuring Neutrophil Elastase Activity

The following diagram illustrates the general workflow for quantifying neutrophil elastase activity using this compound.

Caption: General workflow for a fluorometric neutrophil elastase assay.

References

- 1. Elastase Substrate, Fluorogenic (this compound) (CAS 312-84-5) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]

- 4. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

Purity and Quality Considerations for MeOSuc-AAPV-AFC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin (MeOSuc-AAPV-AFC) is a highly sensitive fluorogenic substrate widely utilized for the detection of neutrophil elastase activity. The purity and quality of this reagent are paramount for obtaining accurate and reproducible results in research and drug development settings. This technical guide provides an in-depth overview of the key considerations for ensuring the quality of this compound, including its synthesis, purification, and analytical characterization.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₈F₃N₅O₉ | [1][2] |

| Molecular Weight | 681.67 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [1] |

| Excitation Wavelength | 380 nm | [1][3] |

| Emission Wavelength | 500 nm | [1][3] |

| Purity (typical) | ≥95% to >99% by HPLC | [1][4] |

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the solid material at -20°C under desiccating conditions.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C and are generally stable for up to one month at -20°C and up to six months at -80°C.[2][5] Repeated freeze-thaw cycles should be avoided.[2]

Synthesis and Purification

While specific, detailed synthesis protocols for this compound are proprietary and not publicly available, the general approach involves solid-phase peptide synthesis (SPPS) followed by purification.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of the peptide backbone (Ala-Ala-Pro-Val) is typically performed on a solid support resin. The process involves a series of repeating steps of deprotection and coupling of amino acid residues. The N-terminal alanine is then modified with a methoxysuccinyl group, and the C-terminal valine is coupled to 7-amino-4-trifluoromethylcoumarin (AFC).

Purification by Preparative HPLC

The crude product obtained after synthesis contains the desired this compound along with various impurities. Purification is typically achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Illustrative Preparative HPLC Protocol:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the product and separate it from impurities.

-

Detection: UV absorbance at a wavelength where the peptide and AFC absorb, typically around 220 nm and 380 nm.

-

Fraction Collection: Fractions are collected across the elution peak corresponding to the product.

-

Lyophilization: The purified fractions are pooled and lyophilized to obtain the final solid product.

Purity and Quality Considerations

Ensuring the high purity of this compound is critical for its use in sensitive enzymatic assays. Several analytical techniques are employed to assess the purity and confirm the identity of the final product.

Common Impurities in Synthetic Peptides

Impurities in synthetic peptides like this compound can arise from various sources during the synthesis process. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and control.

-

Deletion Sequences: Failure of a coupling step results in a peptide chain missing one or more amino acid residues.

-

Insertion Sequences: Incomplete deprotection can lead to the double addition of an amino acid.

-

Truncated Peptides: Incomplete synthesis cycles lead to shorter peptide chains.

-

Racemization: The chirality of amino acids can be compromised during activation and coupling, leading to the formation of diastereomeric impurities.

-

By-products from Protecting Groups: Residual protecting groups or by-products from their cleavage can be present in the final product.

-

Contamination: Cross-contamination from other synthetic peptides can occur if equipment is not properly cleaned.

Analytical Methods for Quality Control

A combination of analytical techniques is used to ensure the quality of this compound.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for determining the purity of this compound.

Illustrative Analytical HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient might be 10-90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and fluorescence detection (Excitation: 380 nm, Emission: 500 nm).

-

Purity Assessment: The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

2. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, which verifies its identity. Electrospray ionization (ESI) is a commonly used technique for this purpose. The experimentally determined molecular weight should match the theoretical mass of this compound (681.67 g/mol ).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR spectroscopy can be used to confirm the structure of the molecule. A certificate of analysis for this compound indicates that the H-NMR spectrum should be consistent with the expected structure.[2]

Conclusion

The reliability of experimental data generated using this compound is directly dependent on its purity and quality. For researchers, scientists, and drug development professionals, it is essential to source this reagent from reputable suppliers who provide comprehensive analytical data, including HPLC purity, mass spectrometry, and, where possible, NMR data. Understanding the potential impurities and the analytical methods used for their detection allows for a more critical evaluation of the reagent's quality and ensures the integrity of the resulting scientific findings.

References

- 1. Synthesis of positional-scanning libraries of fluorogenic peptide substrates to define the extended substrate specificity of plasmin and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quality control of synthetic peptides [innovagen.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Using MeOSuc-AAPV-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens.[1][2] However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix proteins, contributing to the pathology of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[3][4] This makes NE a significant therapeutic target for the development of novel anti-inflammatory drugs.

This document provides detailed application notes and protocols for performing a cell-based assay to measure neutrophil elastase activity using the fluorogenic substrate MeOSuc-AAPV-AFC. This substrate is highly specific for NE and, upon cleavage, releases the fluorescent molecule 7-Amino-4-trifluoromethylcoumarin (AFC), which can be quantified to determine enzyme activity.[5] The assay is suitable for screening potential NE inhibitors in a live-cell format, providing a more physiologically relevant assessment of compound efficacy.

Principle of the Assay

The cell-based assay quantifies the activity of neutrophil elastase released from stimulated cells. The substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-trifluoromethylcoumarin (this compound), is a non-fluorescent peptide that is specifically cleaved by neutrophil elastase. This cleavage releases the highly fluorescent AFC molecule, which has an excitation wavelength of approximately 380 nm and an emission wavelength of around 500 nm.[5] The rate of increase in fluorescence intensity is directly proportional to the NE activity in the sample.

Data Presentation

Table 1: Quantitative Analysis of Neutrophil Elastase Activity

This table presents hypothetical data from a cell-based assay measuring NE activity in response to a stimulant and the effect of a known inhibitor.

| Sample Description | Fluorescence Intensity (RFU/min) | % Inhibition |

| Unstimulated Cells (Negative Control) | 15.2 ± 1.8 | N/A |

| Stimulated Cells (Positive Control) | 158.7 ± 12.3 | 0% |

| Stimulated Cells + Inhibitor A (1 µM) | 82.1 ± 7.5 | 48.2% |

| Stimulated Cells + Inhibitor A (10 µM) | 25.4 ± 3.1 | 84.0% |

Table 2: IC50 Values of Known Neutrophil Elastase Inhibitors

This table provides representative IC50 values for known NE inhibitors, which can be used as reference compounds in screening assays. Note that assay conditions can influence IC50 values.

| Inhibitor | Cell Type | IC50 Value (µM) | Reference |

| Sivelestat | Human Neutrophils | ~20 | [6] |

| Alvelestat | Human Neutrophils | ~0.03 | [6] |

| MeOSuc-AAPV-CMK | U937 Cells | ~0.001 | [6] |

| Compound 17 (from P. tomentosa) | A549 Cells | 2.4 ± 1.0 | [7] |

Experimental Protocols

Materials and Reagents

-

Cells: A cell line known to release neutrophil elastase upon stimulation (e.g., human neutrophil-like cell lines such as HL-60 or U937, or primary human neutrophils).

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound Substrate: Store as a stock solution in DMSO at -20°C.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

-

Cell Stimulant: Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulant.

-

NE Inhibitor (Control): A known neutrophil elastase inhibitor such as Sivelestat.

-

96-well black, clear-bottom microplate: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~500 nm.

-

CO2 Incubator: For cell culture.

Protocol 1: Live Cell-Based Neutrophil Elastase Activity Assay

This protocol describes the measurement of NE activity released from live cells upon stimulation.

-

Cell Seeding:

-

Seed cells (e.g., differentiated HL-60 or U937 cells) into a 96-well black, clear-bottom plate at a density of 1-5 x 10^5 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed Assay Buffer.

-

For inhibitor studies, add 50 µL of Assay Buffer containing the test compounds at desired concentrations to the respective wells. For control wells, add Assay Buffer with vehicle (e.g., DMSO).

-

Incubate for 30-60 minutes at 37°C.

-

-

Cell Stimulation:

-

Add 25 µL of the cell stimulant (e.g., PMA at a final concentration of 100 nM) to all wells except the unstimulated control wells. To the unstimulated wells, add 25 µL of Assay Buffer.

-

Incubate for 15-30 minutes at 37°C to induce NE release.

-

-

Enzymatic Reaction:

-

Prepare the substrate solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Add 25 µL of the substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 500 nm) in kinetic mode, reading every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Neutrophil Elastase Inhibitor Screening

This protocol is adapted for high-throughput screening of potential NE inhibitors.

-

Compound Plating:

-

Add 1 µL of test compounds dissolved in DMSO to the wells of a 96-well plate. Include wells with DMSO only for positive and negative controls.

-

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Cell Stimulation and Substrate Addition:

-

Prepare a master mix containing the cell stimulant and this compound substrate in Assay Buffer.

-

Add 50 µL of this master mix to each well to initiate both cell stimulation and the enzymatic reaction simultaneously.

-

-

Fluorescence Measurement and Data Analysis:

-

Follow steps 5 and 6 from Protocol 1.

-

Mandatory Visualizations

Signaling Pathway of Neutrophil Elastase-Induced Cellular Response

Neutrophil elastase can trigger intracellular signaling cascades that lead to various cellular responses, including the production of inflammatory mediators. One such pathway involves the activation of Protein Kinase C delta (PKCδ), leading to the production of reactive oxygen species (ROS) and subsequent downstream signaling.

Caption: Neutrophil Elastase Signaling Pathway.

Experimental Workflow for Cell-Based NE Assay

The following diagram illustrates the key steps in performing the cell-based neutrophil elastase assay.

Caption: Cell-Based Neutrophil Elastase Assay Workflow.

References

- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Elastase Inhibitors using MeOSuc-AAPV-AFC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human neutrophil elastase (HNE) is a serine protease implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Its role in tissue degradation and potentiation of inflammatory responses makes it a prime therapeutic target. High-throughput screening (HTS) of large compound libraries is a critical step in the discovery of novel HNE inhibitors. MeOSuc-Ala-Ala-Pro-Val-AFC (N-Methoxysuccinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-trifluoromethylcoumarin) is a highly specific and sensitive fluorogenic substrate for HNE, making it an ideal tool for HTS applications. Cleavage of the substrate by elastase liberates the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC), providing a robust and quantifiable signal.

These application notes provide detailed protocols for utilizing MeOSuc-AAPV-AFC in HTS assays to identify and characterize inhibitors of neutrophil elastase.

Data Presentation

Table 1: Physicochemical and Kinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H38F3N5O9 | [1] |

| Molecular Weight | 681.66 g/mol | [1] |

| Excitation Wavelength (Ex) | 380 nm | [1][2] |

| Emission Wavelength (Em) | 500 nm | [1][3] |

| Km for Leukocyte Elastase | 130 µM | |

| Km for Human Leukocyte & Porcine Pancreatic Elastase | 362 µM | [2] |

Table 2: Example IC50 Values of Inhibitors Determined Against Neutrophil Elastase

Note: The following IC50 values were determined using the chromogenic substrate MeOSuc-AAPV-pNA, but are representative of the data that can be obtained in inhibitor screening assays.

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Compound 17 (from Paulownia tomentosa) | Ki = 3.2 µM | Noncompetitive | [4] |

| Various Flavanones (from P. tomentosa) | 2.4 ± 1.0 to 74.7 ± 8.5 | Not specified | [4] |

Experimental Protocols

Reagent Preparation

1.1. Assay Buffer:

-

200 mM Tris-HCl

-

500 mM NaCl

-

0.05% Tween-20

-

Adjust pH to 8.0

-

Store at 4°C

1.2. This compound Substrate Stock Solution (10 mM):

-

Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO).

-

Aliquot and store at -20°C, protected from light.

1.3. Human Neutrophil Elastase (HNE) Stock Solution:

-

Reconstitute lyophilized HNE in the recommended buffer (e.g., 50 mM sodium acetate, pH 5.5).

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

1.4. Inhibitor Stock Solutions:

-

Dissolve test compounds and known inhibitors (e.g., sivelestat) in 100% DMSO to a concentration of 10 mM.

-

Store at -20°C.

Protocol for HNE Activity Assay (96-well or 384-well plate format)

This protocol is designed for a final reaction volume of 100 µL. Adjust volumes proportionally for different plate formats.

-

Prepare Working Solutions:

-

HNE Working Solution: Dilute the HNE stock solution in Assay Buffer to a 2X final concentration (e.g., 1.0 nM for a final concentration of 0.5 nM).

-

Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to a 2X final concentration (e.g., 20 µM for a final concentration of 10 µM).[5]

-

-

Assay Plate Setup:

-

Blank (No Enzyme) Wells: Add 50 µL of Assay Buffer.

-

Positive Control (No Inhibitor) Wells: Add 50 µL of HNE Working Solution.

-

Test Compound Wells: Add a specific volume of the test compound stock solution and bring the volume to 50 µL with HNE Working Solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Inhibitor Control Wells: Add a known HNE inhibitor and bring the volume to 50 µL with HNE Working Solution.

-

-

Pre-incubation:

-

Mix the contents of the wells by gentle shaking.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the Substrate Working Solution to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Ex: 380 nm, Em: 500 nm) every minute for 15-30 minutes.

-

Protocol for High-Throughput Screening of HNE Inhibitors

This protocol is a guideline and should be optimized for the specific HTS system and compound library.

-

Compound Plating:

-

Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Add 25 µL of the 2X HNE Working Solution to each well containing the test compounds.

-

Include control wells with no inhibitor (positive control) and no enzyme (background).

-

-

Pre-incubation:

-

Incubate the plates at room temperature for 15 minutes.

-

-

Substrate Addition:

-

Add 25 µL of the 2X Substrate Working Solution to all wells to initiate the reaction.

-

-

Signal Detection:

-

Measure the fluorescence intensity at a single time point (endpoint assay) or kinetically over a set period.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Mandatory Visualizations

Signaling Pathway

Caption: Neutrophil elastase signaling in inflammation.

Experimental Workflow

Caption: HTS workflow for elastase inhibitor screening.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neutrophil Elastase Substrate, fluorescent MeOSuc-Ala-Ala-Pro-Val-AFC - 10 mg [anaspec.com]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Standard Curve Generation in the MeOSuc-AAPV-AFC Fluorescence Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MeOSuc-AAPV-AFC (Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-trifluoromethylcoumarin) assay is a highly sensitive method for measuring the activity of proteases, particularly neutrophil elastase. The assay utilizes a fluorogenic substrate that is cleaved by the enzyme to release the highly fluorescent molecule, 7-Amino-4-trifluoromethylcoumarin (AFC). The rate of AFC production is directly proportional to the enzyme's activity. To accurately quantify this activity, it is essential to generate a standard curve that correlates fluorescence intensity with a known concentration of free AFC. This document provides a detailed protocol for creating a reliable AFC standard curve.

Principle of the Assay

The this compound substrate is a non-fluorescent molecule. In the presence of an active enzyme, such as neutrophil elastase, the peptide chain (AAPV) is cleaved, liberating the AFC fluorophore. The free AFC molecule exhibits strong fluorescence when excited with ultraviolet light, and the emitted light can be detected and quantified. The concentration of the fluorescent product is directly proportional to the enzymatic activity.

Signaling Pathway Diagram

Caption: Enzymatic cleavage of this compound by a protease releases fluorescent AFC.

Quantitative Data Summary

For accurate standard curve generation, precise preparation of AFC standards is critical. The following tables provide essential information regarding the AFC fluorophore and a recommended dilution series for the standard curve.

Table 1: Properties of 7-Amino-4-trifluoromethylcoumarin (AFC)

| Property | Value | Reference |

| Molecular Weight | 229.16 g/mol | [1] |

| Excitation Wavelength | ~380 nm | [2] |

| Emission Wavelength | ~500 nm | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) | [2] |

Table 2: Example AFC Standard Curve Dilution Series

| Standard | Volume of 1 mM AFC Stock (µL) | Volume of Assay Buffer (µL) | Final AFC Concentration (µM) |

| S1 | 20 | 980 | 20 |

| S2 | 10 | 990 | 10 |

| S3 | 5 | 995 | 5 |

| S4 | 2.5 | 997.5 | 2.5 |

| S5 | 1 | 999 | 1 |

| S6 | 0.5 | 999.5 | 0.5 |

| S7 | 0.2 | 999.8 | 0.2 |

| S8 (Blank) | 0 | 1000 | 0 |

Experimental Protocols

This section details the necessary steps for preparing reagents and generating the AFC standard curve.

Required Materials

-

7-Amino-4-trifluoromethylcoumarin (AFC) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, compatible with the enzyme of interest)

-

Microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader with appropriate filters for ~380 nm excitation and ~500 nm emission

Preparation of AFC Stock Solution (10 mM)

-

Weighing AFC: Accurately weigh out a sufficient amount of AFC powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.29 mg of AFC (Molecular Weight = 229.16 g/mol ).

-

Dissolving in DMSO: Add the weighed AFC powder to a microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.29 mg).

-

Vortexing: Vortex the tube thoroughly until the AFC is completely dissolved. The solution should be clear and yellow.

-

Storage: Store the 10 mM AFC stock solution in small aliquots at -20°C, protected from light.

Preparation of AFC Working Stock Solution (1 mM)

-

Dilution: On the day of the experiment, thaw an aliquot of the 10 mM AFC stock solution.

-

Dilute in DMSO: Prepare a 1:10 dilution of the 10 mM stock in DMSO to create a 1 mM working stock solution. For example, add 10 µL of the 10 mM AFC stock to 90 µL of DMSO.

Generation of AFC Standard Curve

-

Labeling: Label microcentrifuge tubes for each standard (e.g., S1 to S8).

-

Serial Dilution: Prepare the AFC standards by diluting the 1 mM AFC working stock into the assay buffer as described in Table 2. It is crucial to add the AFC stock to the assay buffer and mix immediately to prevent precipitation, as AFC has poor solubility in aqueous solutions.

-

Plating: Pipette 100 µL of each standard in triplicate into the wells of a black, clear-bottom 96-well plate.

-

Fluorescence Measurement: Read the fluorescence intensity of the plate using a microplate reader with excitation set to ~380 nm and emission set to ~500 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the blank (S8) from the fluorescence readings of all other standards.

-

Plot the background-subtracted fluorescence values against the corresponding AFC concentrations.

-

Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the R-squared value. An R-squared value close to 1.0 indicates a good linear fit.

-

Experimental Workflow Diagram

Caption: Workflow for AFC standard curve generation, from reagent preparation to data analysis.

Troubleshooting

-

High background fluorescence: Ensure the use of a high-quality black microplate to minimize background. Check the assay buffer for any intrinsic fluorescence.

-

Precipitation of AFC: AFC has limited solubility in aqueous buffers. Prepare fresh dilutions and ensure thorough mixing. Avoid preparing large volumes of diluted standards that will sit for extended periods.

-

Non-linear standard curve: This may be due to inaccurate pipetting, especially at lower concentrations. Use calibrated pipettes and perform serial dilutions carefully. At very high concentrations, fluorescence may become non-linear due to inner filter effects; ensure your standard curve covers the expected range of your experimental samples.

-

Saturated signal: If the fluorescence readings are saturated, reduce the concentration range of your standards or adjust the gain setting on the microplate reader.

By following this detailed protocol, researchers can generate a reliable and reproducible AFC standard curve, which is fundamental for the accurate quantification of enzymatic activity in the this compound fluorescence assay.

References

Measuring Neutrophil Activation with MeOSuc-AAPV-AFC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are critical components of the innate immune system, acting as the first line of defense against pathogens. Upon activation, neutrophils release a variety of effector molecules, including proteolytic enzymes stored in their granules. Neutrophil elastase (NE) and proteinase 3 (PR3) are two such serine proteases that play a significant role in both host defense and the pathophysiology of inflammatory diseases. The fluorogenic substrate MeOSuc-AAPV-AFC provides a sensitive and specific tool for measuring the activity of these enzymes, thereby offering a quantitative measure of neutrophil activation.

This document provides detailed application notes and protocols for the use of Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin (this compound) to measure neutrophil activation.

Principle of the Assay

This compound is a synthetic peptide substrate that is specifically cleaved by neutrophil elastase and, to a lesser extent, proteinase 3. The substrate consists of a peptide sequence (AAPV) recognized by these enzymes, linked to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide bond following the Valine residue, the AFC fluorophore is released, resulting in a quantifiable increase in fluorescence. The rate of AFC release is directly proportional to the enzymatic activity of neutrophil elastase and proteinase 3 in the sample.

Materials and Reagents

-

This compound substrate: Typically prepared as a stock solution in dimethyl sulfoxide (DMSO).

-

Neutrophil isolation reagents: Density gradient media (e.g., Ficoll-Paque™ or Percoll®), dextran solution, red blood cell lysis buffer.

-

Neutrophil activators: Phorbol 12-myristate 13-acetate (PMA), N-formylmethionyl-leucyl-phenylalanine (fMLP).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or a Tris-based buffer.

-

Purified human neutrophil elastase: For standard curve generation.

-

AFC standard: For calibrating the fluorescence signal.

-

96-well black microplates: For fluorescence measurements.

-

Fluorometric microplate reader: Capable of excitation at ~380 nm and emission at ~500 nm.[1][2][3][4]

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Whole Blood

This protocol describes a standard method for isolating neutrophils from human peripheral blood using density gradient centrifugation.[5][6][7][8][9]

Materials:

-

Anticoagulated (e.g., with EDTA or heparin) whole human blood.

-

Dextran solution (3% in saline).

-

Ficoll-Paque™ or Percoll®.

-

Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+.

-

Red Blood Cell (RBC) Lysis Buffer.

-

Fetal Bovine Serum (FBS).

Procedure:

-

Dextran Sedimentation: Mix whole blood with an equal volume of 3% dextran solution. Allow the red blood cells to sediment at room temperature for 20-30 minutes.

-

Leukocyte-rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.

-

Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto an equal volume of Ficoll-Paque™ or a discontinuous Percoll® gradient.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Neutrophil Layer Collection: After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells). Collect the neutrophil layer, which is typically found above the red blood cell pellet.

-

Red Blood Cell Lysis: Resuspend the collected neutrophils in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse any contaminating red blood cells.

-

Washing: Add HBSS without Ca2+/Mg2+ to stop the lysis. Centrifuge at 250 x g for 5 minutes and discard the supernatant. Wash the neutrophil pellet twice more with HBSS.

-

Cell Counting and Resuspension: Resuspend the final neutrophil pellet in the desired assay buffer (e.g., HBSS with Ca2+/Mg2+) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the isolated neutrophils should be >95%.

Protocol 2: Measurement of Neutrophil Activation

This protocol details the steps for activating isolated neutrophils and measuring the subsequent release of elastase using this compound.

Procedure:

-

Neutrophil Preparation: Resuspend the isolated neutrophils in assay buffer to a final concentration of 1 x 10^6 cells/mL.

-

Plating: Add 100 µL of the neutrophil suspension to the wells of a 96-well black microplate.

-

Activation:

-

Incubation: Incubate the plate at 37°C for 15-60 minutes. The optimal incubation time may vary depending on the activator and experimental conditions.

-

Substrate Addition: Add 10 µL of this compound substrate to each well to a final concentration of 10-100 µM.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm using a fluorometric microplate reader.[1][2][3][4] Kinetic readings can be taken every 1-5 minutes for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate Properties | ||

| Excitation Wavelength | ~380 nm | [1][2][3][4] |

| Emission Wavelength | ~500 nm | [1][2][3][4] |

| Km for Human Neutrophil Elastase | ~130 µM | [3] |

| Assay Conditions | ||

| Neutrophil Concentration | 1 x 10^6 cells/mL | |

| PMA Concentration | 25 - 100 nM | [10] |

| fMLP Concentration | 1 µM | [11] |

| This compound Concentration | 10 - 100 µM | |

| Incubation Temperature | 37°C | |

| Inhibitor Information | ||

| Phenol Red (Uncompetitive Inhibitor) Ki | 0.29 mM | [12] |

Visualizations

Signaling Pathways

The activation of neutrophils leading to degranulation is a complex process involving multiple signaling pathways. Below are diagrams illustrating these pathways.

Caption: Neutrophil degranulation signaling pathways.[1][13][14][15]

Experimental Workflow

Caption: Experimental workflow for measuring neutrophil activation.

Applications in Research and Drug Development

-

Screening for Inhibitors of Neutrophil Elastase: This assay can be adapted to a high-throughput format to screen compound libraries for potential inhibitors of neutrophil elastase, which are of interest for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

-

Investigating the Mechanism of Action of Anti-inflammatory Drugs: Researchers can use this assay to determine if a novel anti-inflammatory compound exerts its effect by inhibiting neutrophil activation and degranulation.

-

Studying Neutrophil Biology: The assay provides a robust method to study the signaling pathways involved in neutrophil activation in response to various stimuli.

-

Biomarker of Inflammation: Measuring neutrophil elastase activity in biological samples (e.g., sputum, bronchoalveolar lavage fluid) can serve as a biomarker for inflammatory conditions.

Troubleshooting and Considerations

-

Cell Viability: Ensure high neutrophil viability (>95%) after isolation, as dead or dying cells can release their contents, leading to high background fluorescence.

-

Substrate Stability: this compound is light-sensitive and should be stored protected from light.

-

Phenol Red: Avoid using media containing phenol red, as it has been shown to inhibit human neutrophil elastase activity in this assay.[12]

-

Standard Curve: For quantitative measurements of enzyme concentration, it is essential to generate a standard curve using purified human neutrophil elastase of known concentration.

-

Kinetic vs. Endpoint Measurement: Kinetic measurements are generally preferred as they provide information about the initial rate of the reaction, which is a more accurate representation of enzyme activity. Endpoint measurements can be affected by substrate depletion or enzyme instability over time.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Elastase Substrate, Fluorogenic (this compound) (CAS 312-84-5) | Abcam [abcam.com]

- 4. Neutrophil Elastase Substrate, fluorescent MeOSuc-Ala-Ala-Pro-Val-AFC - 10 mg [anaspec.com]

- 5. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Neutrophil Isolation Protocol [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]

- 10. Metabolic requirements for neutrophil extracellular traps formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Publication : USDA ARS [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Live-Cell Imaging of Elastase Activity with MeOSuc-AAPV-AFC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophil elastase (NE) is a serine protease primarily found in neutrophils, which are key players in the innate immune system. While crucial for host defense against pathogens, dysregulated elastase activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[1][2][3] Consequently, the ability to monitor elastase activity in real-time within a cellular context is invaluable for both basic research and the development of novel therapeutic inhibitors. MeOSuc-AAPV-AFC is a highly specific and sensitive fluorogenic substrate designed for the detection of neutrophil elastase activity in live cells and in vitro assays.[4][5] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging.

Principle of Detection

This compound is a non-fluorescent peptide substrate, {MeOSuc}-Ala-Ala-Pro-Val-{AFC}, that is specifically cleaved by neutrophil elastase. Upon enzymatic cleavage of the peptide sequence, the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group is released. The subsequent increase in fluorescence intensity can be monitored in real-time and is directly proportional to the elastase activity in the sample. The excitation and emission wavelengths for AFC are approximately 380 nm and 500 nm, respectively.[4][5]

Mechanism of Action

Caption: Mechanism of this compound activation by neutrophil elastase.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Source |

| Molecular Weight | 681.67 g/mol | |

| Excitation Wavelength | 380 nm | [4][5] |

| Emission Wavelength | 500 nm | [4][5] |

| Km for Leukocyte Elastase | 130 µM | |

| Purity | >99% |

Applications

-

Live-cell imaging of neutrophil elastase activity: Visualize and quantify elastase release from activated neutrophils in real-time.

-

In vitro enzyme assays: Measure the activity of purified elastase or elastase in cell lysates and conditioned media.[6]

-

High-throughput screening: Screen for potential inhibitors of neutrophil elastase in a cellular or biochemical context.

-

Studying inflammatory processes: Investigate the role of neutrophil elastase in various inflammatory disease models.[1][2]

Experimental Protocols

In Vitro Elastase Activity Assay

This protocol is designed for measuring elastase activity in a 96-well plate format, suitable for purified enzyme or cell lysates.

Materials:

-

This compound

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Purified human neutrophil elastase (positive control)

-

Elastase inhibitor (e.g., Sivelestat, negative control)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Dilute the stock solution to a working concentration of 100-200 µM in Assay Buffer.

-

Prepare your samples: This can be purified elastase, cell lysates, or conditioned media. Dilute samples in Assay Buffer.

-

Pipette 50 µL of your sample into each well of the 96-well plate.

-

Add 50 µL of the this compound working solution to each well.

-

Immediately measure the fluorescence at an excitation of ~380 nm and an emission of ~500 nm.

-

Continue to monitor the fluorescence at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (change in fluorescence over time) to determine elastase activity.

Live-Cell Imaging of Elastase Activity

This protocol outlines the steps for visualizing elastase activity in cultured neutrophils.

Materials:

-

Cultured neutrophils (e.g., primary human neutrophils or a neutrophil-like cell line like HL-60)

-

This compound

-

Cell culture medium (e.g., RPMI 1640)

-

Neutrophil activator (e.g., phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP))

-

Fluorescence microscope with appropriate filters for AFC (Excitation ~380 nm, Emission ~500 nm)

-

Live-cell imaging chamber or dish

Procedure:

-

Seed neutrophils in a live-cell imaging chamber or dish and allow them to adhere.

-

Prepare a working solution of this compound at a final concentration of 10-50 µM in pre-warmed cell culture medium.

-

Wash the cells once with pre-warmed culture medium.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Place the imaging chamber on the fluorescence microscope.

-

Acquire a baseline fluorescence image before stimulating the cells.

-

Add the neutrophil activator (e.g., PMA at 100 nM or fMLP at 1 µM) to the cells.

-

Immediately begin acquiring time-lapse images every 30-60 seconds for 30-60 minutes.

-

Analyze the increase in fluorescence intensity over time in individual cells or the entire field of view to quantify elastase activity.

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for live-cell imaging of elastase activity.

Neutrophil Activation and Elastase Release

Neutrophils can be activated by a variety of stimuli, leading to the release of their granular contents, including neutrophil elastase. This process, known as degranulation, is a key component of the inflammatory response.

Caption: Neutrophil activation leading to elastase release and probe cleavage.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of cells or medium. | Use a medium without phenol red. Acquire a background image before adding the probe and subtract it from subsequent images. |

| No or low signal | Inactive enzyme. Inhibitors present in the medium (e.g., serum). Insufficient cell stimulation. | Use a positive control with purified elastase. Use serum-free medium for the assay. Ensure the activator is at an effective concentration. |

| Phototoxicity or photobleaching | Excessive light exposure. | Reduce the excitation light intensity and/or the frequency of image acquisition. |

Storage and Handling

Store this compound as a lyophilized powder at -20°C, protected from light.[5] Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Concluding Remarks

This compound is a valuable tool for the sensitive and specific detection of neutrophil elastase activity in live cells and in vitro assays. The protocols and information provided here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this probe in their studies of inflammation and related diseases.

References

- 1. revvity.com [revvity.com]

- 2. IVISense Neutrophil Elastase FAST Fluorescent Probe | Revvity [revvity.com]

- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Neutrophil Elastase Substrate, fluorescent MeOSuc-Ala-Ala-Pro-Val-AFC - 10 mg [anaspec.com]

- 6. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Stock Solutions of MeOSuc-AAPV-AFC in DMSO: An Application Note and Protocol

Introduction

MeOSuc-AAPV-AFC (Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin) is a highly sensitive and specific fluorogenic substrate for neutrophil elastase.[1][2][3] This enzyme is a serine protease primarily found in neutrophils, playing a crucial role in the host's defense against pathogens. However, excessive elastase activity is implicated in the pathology of various inflammatory diseases, making it a key target for drug development. The cleavage of the peptide sequence by elastase releases the fluorescent AFC (7-amino-4-trifluoromethylcoumarin) group, which can be monitored in real-time to determine enzyme activity. This application note provides a detailed protocol for the preparation of this compound stock solutions in DMSO, a common solvent for this substrate, and outlines a general workflow for its use in neutrophil elastase activity assays.

Chemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and performance. The compound is a synthetic peptide[1] and is typically supplied as a lyophilized powder.

| Property | Value | Reference |

| Molecular Formula | C31H38F3N5O9 | [1][4] |

| Molecular Weight | 681.67 g/mol | [1] |

| Purity | >99% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Excitation Wavelength | 380 nm | [1][3] |

| Emission Wavelength | 500 nm | [1][3] |

| Short-term Storage (Powder) | -20°C | [1] |

| Long-term Storage (Powder) | -20°C (up to 12 months, desiccated) | [1] |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [5] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution in various neutrophil elastase activity assays.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Reconstitution:

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to a vial containing 1 mg of the substrate (MW: 681.67 g/mol ), add 146.7 µL of DMSO.

-

-

Dissolution:

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

-

Aliquoting and Storage:

Safety Precautions:

-

Always wear appropriate PPE when handling this compound and DMSO.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Application: Neutrophil Elastase Activity Assay

The prepared this compound stock solution can be used to measure neutrophil elastase activity in various samples, including purified enzyme preparations, cell lysates, and conditioned media.

Signaling Pathway

References

Troubleshooting & Optimization

Troubleshooting Low Signal in MeOSuc-AAPV-AFC Elastase Assay: A Technical Support Guide

For researchers, scientists, and drug development professionals utilizing the MeOSuc-AAPV-AFC fluorogenic substrate for elastase activity assays, obtaining a robust and reproducible signal is paramount. A low or absent fluorescent signal can be a significant roadblock, consuming valuable time and resources. This technical support center provides a comprehensive guide to troubleshooting common issues leading to low signal in your elastase assay.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any fluorescent signal, or a very weak signal, in my assay?

A low or absent signal can stem from several factors, ranging from incorrect buffer conditions to degraded reagents. A systematic approach to troubleshooting is crucial. The most common culprits include:

-

Suboptimal Assay Buffer pH: Enzyme activity is highly dependent on pH.

-

Inactive or Degraded Enzyme: The elastase may have lost its activity due to improper storage or handling.

-

Degraded Substrate: The this compound substrate is sensitive to light and multiple freeze-thaw cycles.

-

Incorrect Reagent Concentrations: Sub-optimal concentrations of either the enzyme or the substrate can lead to a weak signal.

-